9-Ethoxy-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The formation of thiones, like “9-Ethoxy-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione”, can be studied via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems using Lawesson’s reagent and phosphorus pentasulfide as thionation agents .Chemical Reactions Analysis
The formation of thiones, like “9-Ethoxy-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione”, can be studied via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems using Lawesson’s reagent and phosphorus pentasulfide as thionation agents .Scientific Research Applications
Antiviral Activity
Pyrimidine derivatives, including structures similar to 9-Ethoxy-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, have been explored for their antiviral properties. For instance, 5-substituted 2,4-diaminopyrimidine derivatives have shown significant inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Synthesis and Structural Analysis
Studies have been conducted on the synthesis of various substituted pyrimidines, which are structurally related to the compound . These include the synthesis of thieno[2,3-d]pyrimidines (More et al., 2013) and pyrimidin-2-one derivatives (El-Nabi et al., 2003), demonstrating the compound's relevance in synthetic organic chemistry.
Sensing and Detection Applications
Pyrimidine derivatives have been utilized in the development of fluorescent sensors, such as the heteroatom-containing organic fluorophore CP3E, which demonstrates the potential for pyrimidine structures in sensing applications (Yang et al., 2013).
Corrosion Inhibition
Pyrimidine-2-thione derivatives, closely related to the compound , have been investigated as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to adsorption on the metal surface, which is pertinent for industrial applications (Soltani et al., 2015).
Cytotoxic Activity and Antifungal Properties
Research has explored the cytotoxic activity of pyrimidine derivatives against various cancer cell lines, highlighting their potential in chemotherapy (Hassan et al., 2015). Additionally, thiazolo[4,5-d]pyrimidine derivatives have shown potent antifungal activity, suggesting their application in antifungal therapies (Chhabria et al., 2011).
Synthesis and Biological Activity
The synthesis and biological activities of various pyrimidine derivatives have been a focus of research, encompassing a wide range of potential applications, from antibacterial agents to analgesic and anti-inflammatory properties (Muralidharan et al., 2019).
properties
IUPAC Name |
9-ethoxy-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c1-2-23-15-5-3-4-12-10-14-18(24-16(12)15)21-17(22-19(14)25)11-6-8-13(20)9-7-11/h3-9H,2,10H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYXDGYGQSSVGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethoxy-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.